Home > Products > Screening Compounds P41850 > Quisinostat dihydrochloride
Quisinostat dihydrochloride - 875320-31-3

Quisinostat dihydrochloride

Catalog Number: EVT-2826758
CAS Number: 875320-31-3
Molecular Formula: C21H27ClN6O2
Molecular Weight: 430.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Quisinostat dihydrochloride is a potent histone deacetylase inhibitor that has garnered attention in both scientific research and potential therapeutic applications. It is primarily classified as a hydroxamate-based compound, which plays a crucial role in the regulation of gene expression through the modulation of histone acetylation. This compound is being investigated for its efficacy in treating various cancers, including glioblastoma and multiple myeloma.

Source

Quisinostat dihydrochloride is derived from the compound quisinostat, which has been developed and studied for its biological activity against histone deacetylases. The compound's development has been facilitated by various synthetic methodologies aimed at enhancing its potency and selectivity.

Classification

Quisinostat dihydrochloride is classified under:

  • Chemical Class: Hydroxamate
  • Target Enzymes: Histone deacetylases (specifically HDAC1 and HDAC2)
  • Therapeutic Category: Antineoplastic agent
Synthesis Analysis

The synthesis of quisinostat dihydrochloride involves several key steps:

  1. Formation of the Pyrimidine Core: The initial step involves the reaction of suitable starting materials to form a pyrimidine ring under controlled conditions.
  2. Introduction of the Piperidine Moiety: This is achieved through nucleophilic substitution reactions, which introduce the piperidine structure to the compound.
  3. Attachment of the Indole Group: The indole moiety is incorporated via coupling reactions, which are essential for enhancing biological activity.
  4. Final Modifications: These include purification processes, often utilizing high-performance liquid chromatography to ensure high yield and purity of the final product .

Advanced methods such as multicomponent reactions have also been explored to streamline synthesis and improve efficiency, allowing rapid generation of diverse quisinostat derivatives for further biological evaluation .

Molecular Structure Analysis

Quisinostat dihydrochloride features a complex molecular structure characterized by the following components:

  • Core Structure: A hydroxamate group that coordinates with zinc in the active site of histone deacetylases.
  • Linker Region: A piperidine-pyrimidine linker that provides rigidity and conformational stability.
  • Indole Cap Group: This moiety contributes to the compound's selectivity and binding affinity towards histone deacetylases.

Structural Data

  • Molecular Formula: C14_{14}H16_{16}Cl2_2N4_4O3_3
  • Molecular Weight: 363.21 g/mol
  • 3D Structure: The spatial arrangement allows for effective interaction with target enzymes, particularly through hydrogen bonding and hydrophobic interactions .
Chemical Reactions Analysis

Quisinostat dihydrochloride undergoes various chemical reactions that are critical for its synthesis and function:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride .

Mechanism of Action

The mechanism of action of quisinostat dihydrochloride primarily involves its inhibition of histone deacetylases:

Process

  1. Inhibition of Histone Deacetylases: Quisinostat binds to the active site of histone deacetylases, preventing them from removing acetyl groups from histones.
  2. Increased Histone Acetylation: This leads to an increase in acetylation levels of histones, resulting in altered chromatin structure and enhanced gene expression.

Data on Pharmacokinetics

Clinical studies have shown that quisinostat exhibits dose-dependent pharmacokinetics, with increased plasma concentrations correlating to higher doses administered. Its effects on cellular processes include increased acetylation in various tissues and reduced proliferation markers in tumor biopsies .

Physical and Chemical Properties Analysis

Quisinostat dihydrochloride possesses several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in dimethyl sulfoxide and water at certain pH levels.
  • Stability: Generally stable under recommended storage conditions but sensitive to light and moisture.

Relevant Data

The melting point, boiling point, and other specific physical constants are crucial for understanding its behavior in various environments but are not extensively documented in public databases .

Applications

Quisinostat dihydrochloride has significant applications in scientific research:

  • Cancer Research: Investigated as a therapeutic agent for various malignancies due to its ability to modulate gene expression through histone acetylation.
  • Biological Studies: Used as a tool compound to study the role of histone deacetylases in cellular processes such as apoptosis, differentiation, and cell cycle regulation .
  • Drug Development: Its structural features make it a candidate for developing more selective inhibitors with reduced cytotoxicity compared to existing therapies .
Discovery and Development of Quisinostat Dihydrochloride

Historical Context and Rationale for HDAC Inhibitor Design

The development of histone deacetylase (HDAC) inhibitors emerged from the understanding that epigenetic dysregulation is a hallmark of cancer. HDACs catalyze the removal of acetyl groups from lysine residues on histones and non-histone proteins, leading to chromatin condensation and transcriptional repression of tumor-suppressor genes. By 2010, four HDAC inhibitors (vorinostat, romidepsin, belinostat, and panobinostat) had received FDA approval, primarily for hematological malignancies. However, these first-generation inhibitors faced limitations including suboptimal isoform selectivity, metabolic instability, and restricted therapeutic windows [6].

Quisinostat dihydrochloride (JNJ-26481585) was engineered as a second-generation inhibitor to address these shortcomings. Its design rationale centered on:

  • Enhanced potency: Achieving lower nanomolar inhibition against class I/II HDACs compared to micromolar activity seen in earlier agents like vorinostat [10].
  • Improved pharmacokinetics: Optimizing oral bioavailability and metabolic stability to enable sustained target engagement [3].
  • Broad-spectrum antitumor activity: Targeting both solid and hematological malignancies by reversing epithelial-mesenchymal transition (EMT) through E-cadherin upregulation [2].

Table 1: HDAC Isoform Selectivity Profile of Quisinostat Dihydrochloride

HDAC IsoformClassIC₅₀ (nM)Selectivity vs. Vorinostat
HDAC1I0.11>500-fold
HDAC2I0.33>300-fold
HDAC4IIa0.64>150-fold
HDAC10IIb0.46>200-fold
HDAC11IV0.37>250-fold
HDAC6IIb76.8Comparable

Data compiled from enzymatic assays using recombinant human HDACs [3] [10]

Structural Optimization from First- to Second-Generation HDAC Inhibitors

Quisinostat’s chemical structure (N-Hydroxy-2-[4-({[(1-methyl-1H-indol-3-yl)methyl]amino}methyl)-1-piperidinyl]-5-pyrimidinecarboxamide dihydrochloride) reflects strategic modifications from first-generation inhibitors:

  • Cap group optimization: Replacement of simple phenyl rings with a 1-methylindole moiety enhanced interactions with HDAC surface residues and improved cellular permeability. This modification contributed to its 500-fold greater potency against HDAC1 compared to vorinostat [1] [10].
  • Linker engineering: Introduction of a flexible piperidinyl spacer instead of rigid alkyl chains improved binding pocket accommodation across multiple HDAC isoforms [6].
  • Zn²⁺-binding group retention: The critical hydroxamic acid moiety was preserved for its ability to chelate the catalytic zinc ion in HDAC active sites [1].

These optimizations yielded a molecule with exceptional biochemical potency (median IC₅₀ = 2.2 nM across cancer cell lines) and prolonged pharmacodynamic effects. Preclinical studies demonstrated continuous histone H3/H4 hyperacetylation in tumor tissues >24 hours post-dose – a significant improvement over first-generation inhibitors [7] [10].

Table 2: Evolution of Key HDAC Inhibitor Properties Across Generations

PropertyFirst-Generation (e.g., Vorinostat)Quisinostat (Second-Gen)Impact
HDAC1 IC₅₀10–100 nM0.11 nMEnhanced transcriptional modulation
Oral bioavailabilityLow to moderateHighImproved dosing convenience
Cellular potency (IC₅₀)Micromolar rangeLow nanomolar rangeLower therapeutic doses
Duration of target engagement<12 hours>24 hoursSustained epigenetic effects

Structural comparison based on SAR studies [1] [6]

Licensing and Collaborative Research Efforts in Preclinical Development

Quisinostat’s development pathway involved strategic partnerships between academia, pharmaceutical companies, and government entities:

  • Janssen Pharmaceuticals: Originally developed the compound and conducted foundational in vivo studies demonstrating tumor growth inhibition in colon (HCT116) and ovarian (A2780) xenograft models at 10 mg/kg (intraperitoneal) [3] [10].
  • NewVac LLC: Licensed quisinostat for gynecological cancers and reported a Phase II trial meeting its primary endpoint in platinum-resistant ovarian cancer when combined with paclitaxel/carboplatin [2] [9].
  • National Cancer Institute (NCI) Collaboration: Through the Cancer Therapy Evaluation Program (CTEP), the NCI supplied quisinostat for the Pediatric Preclinical Testing Program (PPTP). This consortium evaluated the agent against 33 solid tumor and 8 acute lymphoblastic leukemia (ALL) xenografts, noting significant event-free survival improvement in 64% of solid tumors and 50% of ALL models. Complete responses were observed in two ALL models [7].
  • Ongoing clinical exploration: Current Phase II trials are evaluating quisinostat for uveal melanoma (USA) and fallopian tube carcinoma (Russia), leveraging its ability to reverse EMT in metastatic disease [9].

Table 3: Key Collaborative Research Programs for Quisinostat Dihydrochloride

OrganizationRoleKey Contribution
Janssen PharmaceuticalsOriginatorPreclinical pharmacology & Phase I trials
NewVac LLCLicensee for ovarian cancerPhase II combination therapy development
NCI Pediatric Preclinical Testing ProgramIndependent evaluationDemonstrated efficacy in pediatric solid/ALL tumors
National Medical Research Center (Russia)Clinical research partnerPhase II trials in ovarian epithelial carcinoma

Collaborative framework data derived from licensing announcements and research acknowledgments [2] [7] [9]

Properties

CAS Number

875320-31-3

Product Name

Quisinostat dihydrochloride

IUPAC Name

N-hydroxy-2-[4-[[(1-methylindol-3-yl)methylamino]methyl]piperidin-1-yl]pyrimidine-5-carboxamide;hydrochloride

Molecular Formula

C21H27ClN6O2

Molecular Weight

430.9 g/mol

InChI

InChI=1S/C21H26N6O2.ClH/c1-26-14-17(18-4-2-3-5-19(18)26)11-22-10-15-6-8-27(9-7-15)21-23-12-16(13-24-21)20(28)25-29;/h2-5,12-15,22,29H,6-11H2,1H3,(H,25,28);1H

InChI Key

TWNOICNTTFKOHQ-UHFFFAOYSA-N

SMILES

CN1C=C(C2=CC=CC=C21)CNCC3CCN(CC3)C4=NC=C(C=N4)C(=O)NO.Cl.Cl

Solubility

not available

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CNCC3CCN(CC3)C4=NC=C(C=N4)C(=O)NO.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.